molecular formula C19H21NO4 B11068614 (2,6-dimethoxyphenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone

(2,6-dimethoxyphenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B11068614
M. Wt: 327.4 g/mol
InChI Key: AJRIZNASNQUGIP-UHFFFAOYSA-N
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Description

(2,6-DIMETHOXYPHENYL)[6-METHOXY-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both methoxy and quinolinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-DIMETHOXYPHENYL)[6-METHOXY-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves a multi-step process. One common method includes the Povarov cycloaddition reaction followed by N-furoylation. The starting materials for this synthesis are p-toluidine, benzaldehyde, and trans-methyl-isoeugenol . The reaction conditions often involve the use of deep eutectic solvents to facilitate the cycloaddition process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(2,6-DIMETHOXYPHENYL)[6-METHOXY-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds.

Mechanism of Action

The mechanism of action of (2,6-DIMETHOXYPHENYL)[6-METHOXY-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE involves its interaction with specific molecular targets and pathways. For instance, as an NF-κB inhibitor, it can modulate the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer . The compound’s methoxy and quinolinyl groups are essential for its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-DIMETHOXYPHENYL)[6-METHOXY-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE stands out due to its unique combination of methoxy and quinolinyl groups, which confer distinct chemical and biological properties. Its ability to act as an NF-κB inhibitor and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

(2,6-dimethoxyphenyl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C19H21NO4/c1-22-14-9-10-15-13(12-14)6-5-11-20(15)19(21)18-16(23-2)7-4-8-17(18)24-3/h4,7-10,12H,5-6,11H2,1-3H3

InChI Key

AJRIZNASNQUGIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(CCC2)C(=O)C3=C(C=CC=C3OC)OC

Origin of Product

United States

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